molecular formula C15H14ClNO B7650195 N-(2-chlorophenyl)-2,4-dimethylbenzamide

N-(2-chlorophenyl)-2,4-dimethylbenzamide

Cat. No.: B7650195
M. Wt: 259.73 g/mol
InChI Key: TWFHEVKIQRMYML-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2,4-dimethylbenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of structure-activity relationships (SAR) for novel therapeutic agents. This diaryl amide shares a core structural motif with compounds investigated for targeting metabolic and central nervous system disorders. Specifically, structurally related analogues, such as derivatives of the cannabinoid receptor inverse agonist Rimonabant, have been explored for their potential as antiobesity agents . The presence of the 2-chlorophenyl and dimethylbenzamide groups is a common feature in molecules designed to interact with specific biological targets, making this compound a valuable building block or reference standard in drug discovery efforts . Researchers can utilize this high-purity compound as a chemical probe to study receptor binding interactions or as a precursor in the synthesis of more complex molecules for biological screening. It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-7-8-12(11(2)9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFHEVKIQRMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-chloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired benzamide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkoxides in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of 2,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of 2,4-dimethylbenzylamine or 2,4-dimethylbenzyl alcohol.

    Substitution: Formation of 2,4-dimethylbenzamide derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-2,4-dimethylbenzamide has been explored for its potential pharmacological properties. It serves as a scaffold in drug design, particularly in developing compounds with anti-inflammatory and analgesic activities. The compound's interactions with specific biological targets can lead to insights into new therapeutic agents.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and protein binding mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic pathways and cellular processes.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. It is employed in various synthetic routes to create derivatives that may exhibit enhanced biological activity or novel properties .

Data Table: Applications Overview

Application AreaDescriptionExamples of Use
Medicinal ChemistryDrug design scaffold for anti-inflammatory agentsDevelopment of new analgesics
Biochemical AssaysStudy of enzyme interactions and protein bindingEnzyme inhibition studies
Organic SynthesisBuilding block for complex molecule synthesisCreation of pharmaceutical intermediates

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound derivatives in animal models. The results indicated significant reductions in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Enzyme Interaction Studies

Another research project focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. The findings highlighted its role as a competitive inhibitor, providing insights into its mechanism of action within cellular systems.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The 35Cl NQR frequencies of N-(2-chlorophenyl)amides are sensitive to side-chain substitutions:

  • Alkyl groups (e.g., methyl) on the benzamide ring lower the 35Cl NQR frequency due to electron-donating effects, reducing the electron-withdrawing character of the amide carbonyl .
  • Aryl or chloro-substituted alkyl groups increase the frequency by enhancing conjugation or inductive effects. For example, N-(2-chlorophenyl)-2-chlorobenzamide exhibits a higher 35Cl NQR frequency than N-(2-chlorophenyl)acetamide .

Key Comparison :

Compound Substituents (Benzamide) Substituents (Aniline) 35Cl NQR Frequency Trend
N-(2-Chlorophenyl)-2,4-dimethylbenzamide 2,4-dimethyl 2-chloro Expected lower frequency
N-(2-Chlorophenyl)-2-chlorobenzamide 2-chloro 2-chloro Higher frequency
N-(2,6-Dichlorophenyl)acetamide - 2,6-dichloro Lower frequency

Crystallographic Behavior

Crystal structures of related benzamides reveal:

  • Monoclinic systems (e.g., C₆H₅NHCO-CHClCH₃) have lattice parameters influenced by alkyl side chains, while tetragonal systems (e.g., C₆H₅NHCO-(2-ClC₆H₄)) arise from planar aromatic substituents .
  • The C(S)-C(O) bond length is affected by side-chain substitutions, though other bond lengths remain relatively stable .

Toxicity Comparison :

Compound Substituents LC₅₀ (Zebrafish) Key Findings
N-[(2-Chlorophenyl)methylidene]-... 2-chlorophenyl 56.56 µM Severe yolk sac edema
N-[(4-Nitrophenyl)methylidene]-... 4-nitrophenyl 370 µM Moderate developmental delays

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Methyl and chloro groups increase logP values, enhancing membrane permeability.
  • Melting Points : Crystallinity is influenced by substituent symmetry. For instance, N-(2,4-dimethylphenyl)-2-nitrobenzamide () likely has a higher melting point than less symmetric analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-chlorophenyl)-2,4-dimethylbenzamide to improve yield and purity?

  • Methodology :

  • Stepwise coupling : Use Ullmann or Buchwald-Hartwig coupling for aryl-amide bond formation, as demonstrated in structurally similar benzamides (e.g., ). Optimize reaction time (12-24 hrs) and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) in anhydrous DMF .
  • Purification : Employ column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Parameters : Temperature control (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric excess of 2-chloroaniline (1.2 eq.) to drive reaction completion.

Q. What analytical techniques are most reliable for structural confirmation of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm). Compare with PubChem data for analogous benzamides .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~288.1) and fragmentation patterns .
    • Supplementary Techniques : FT-IR for amide C=O stretch (~1650 cm⁻¹) and X-ray crystallography (if single crystals are obtained) using SHELXL/ORTEP-III for absolute configuration .

Q. How can solubility and stability profiles of this compound be systematically evaluated for biological assays?

  • Experimental Design :

  • Solubility : Test in DMSO (primary solvent), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using shake-flask method. Quantify via UV-Vis at λ_max (~270 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Assess hydrolytic stability under acidic/basic conditions (0.1M HCl/NaOH) .
    • Critical Note : Pre-filter solutions (0.22 µm) to remove particulates before cell-based assays.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on halogen bonding (Cl···π interactions) and hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
    • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays (e.g., ELISA for COX-2 activity) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. neuroprotective effects)?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., LPS-induced RAW264.7 model for anti-inflammatory activity vs. glutamate-induced neurotoxicity in SH-SY5Y cells) .
  • Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cell lysates .
    • Statistical Tools : Use ANOVA with post-hoc Tukey tests to compare dose-response curves across studies.

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Chromatographic Methods :

  • Chiral HPLC : Utilize Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C) .
  • SFC : Supercritical CO₂ with 20% methanol co-solvent for faster separation (<10 mins) .
    • Synthetic Control : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling to favor enantioselective synthesis .

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